

# The Electronic Band Gap of Crystalline Sb<sub>2</sub>S<sub>3</sub>: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimony Trisulfide

Cat. No.: B7820761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Antimony trisulfide** (Sb<sub>2</sub>S<sub>3</sub>), a binary chalcogenide semiconductor, has garnered significant interest for its potential applications in photovoltaics, optoelectronics, and thermoelectric devices. A critical parameter governing its performance in these applications is the electronic band gap. This technical guide provides a comprehensive overview of the electronic band gap of crystalline Sb<sub>2</sub>S<sub>3</sub>, consolidating experimental and theoretical data. It details the experimental methodologies for band gap determination, including UV-Visible spectroscopy and photoluminescence spectroscopy, and outlines the computational approaches based on Density Functional Theory (DFT). The influence of crystal structure and external factors on the band gap is also discussed.

## Introduction

Crystalline **antimony trisulfide** (stibnite) is a direct band gap semiconductor.[1] Its crystal structure is typically orthorhombic with the Pnma space group.[2][3] The electronic band gap of crystalline Sb<sub>2</sub>S<sub>3</sub> generally falls within the range of 1.6 eV to 1.9 eV, making it suitable for absorbing a significant portion of the solar spectrum.[4] However, the reported values exhibit a notable variance depending on the synthesis method, crystallinity, and measurement technique. This guide aims to provide a detailed compilation of these values and the methodologies used to obtain them.

## Quantitative Data Summary

The electronic band gap of crystalline  $\text{Sb}_2\text{S}_3$  has been determined through various experimental techniques and theoretical calculations. A summary of these values is presented in the tables below for easy comparison.

Table 1: Experimental Band Gap Values of Crystalline  $\text{Sb}_2\text{S}_3$

Synthesis Method	Measurement Technique	Band Gap (eV)	Reference
Chemical Bath Deposition (annealed)	UV-Vis Spectroscopy	1.60 - 2.20	[5]
Thermal Evaporation (annealed)	UV-Vis Spectroscopy	1.48 - 1.67	[5]
Spray Pyrolysis	UV-Vis Spectroscopy	1.65	[4]
Hydrothermal Synthesis (annealed)	UV-Vis Spectroscopy	1.7 - 2.1	[5]
Bridgman Grown Single Crystal	Optical Absorption	1.7 - 1.8	[2]
Close Space Sublimation	UV-Vis Spectroscopy	1.69	[6]

Table 2: Theoretical Band Gap Values of Crystalline  $\text{Sb}_2\text{S}_3$

Computational Method	Functional	Band Gap (eV)	Reference
Density Functional Theory (DFT)	PBE	1.30 (indirect), 1.33 (direct)	[7]
Density Functional Theory (DFT)	EV-GGA	1.60 (direct)	[8]
Density Functional Theory (DFT)	HSE06	1.75 (direct)	[1]
Density Functional Theory (DFT)	MBJ + vdW	~1.7 (direct)	[6]
Density Functional Theory (DFT)	LDA	1.18 (direct)	[9]
Density Functional Theory (DFT)	WC-GGA	1.012 (direct)	[1][10]

## Experimental Protocols

### UV-Visible Spectroscopy

UV-Visible spectroscopy is the most common experimental technique for determining the optical band gap of semiconductor thin films. The protocol involves measuring the absorbance or transmittance of the material as a function of wavelength.

#### 3.1.1. Sample Preparation: Chemical Bath Deposition (CBD) of Sb<sub>2</sub>S<sub>3</sub> Thin Films

- **Substrate Cleaning:** Soda-lime glass or FTO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with a nitrogen gun.
- **Precursor Solution Preparation:**
  - An antimony source solution is prepared by dissolving antimony chloride (SbCl<sub>3</sub>) in a solvent like acetone.[5]

- A sulfur source solution is prepared by dissolving sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) in deionized water.[5]
- Deposition: The cleaned substrates are immersed in a chemical bath containing the antimony and sulfur precursor solutions. The deposition is typically carried out at or near room temperature for several hours.[6]
- Annealing: The as-deposited amorphous films are annealed in an inert atmosphere (e.g., nitrogen or argon) or a sulfur-containing atmosphere at temperatures ranging from 250°C to 450°C to induce crystallization into the orthorhombic phase.[5][11]

### 3.1.2. Measurement and Data Analysis

- Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance (A) and transmittance (T) of the crystalline  $\text{Sb}_2\text{S}_3$  thin film over a wavelength range typically from 300 nm to 1100 nm.
- Data Acquisition: The absorbance spectrum is recorded. For thin films, the absorption coefficient ( $\alpha$ ) can be calculated from the absorbance (A) and the film thickness (d) using the relation:  $\alpha = 2.303 * A / d$ .
- Tauc Plot Analysis: The optical band gap ( $E_g$ ) is determined using the Tauc relation for a direct band gap semiconductor:  $(\alpha h\nu)^2 = B(h\nu - E_g)$  where  $h\nu$  is the photon energy and B is a constant. A Tauc plot is generated by plotting  $(\alpha h\nu)^2$  versus  $h\nu$ . The linear portion of the plot is extrapolated to the energy axis (where  $(\alpha h\nu)^2 = 0$ ) to obtain the value of the direct band gap.[4][10][12] For powdered or highly scattering samples, diffuse reflectance spectroscopy can be used, and the Kubelka-Munk function is employed to relate reflectance to the absorption coefficient.[13]

## Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic transitions in a material.

### 3.2.1. Experimental Setup

A typical PL setup consists of:

- Excitation Source: A laser with a photon energy greater than the band gap of  $\text{Sb}_2\text{S}_3$  (e.g., a 532 nm CW laser).<sup>[14]</sup>
- Monochromator: To disperse the emitted light.
- Detector: A sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera.
- Optics: Lenses and filters to focus the laser beam onto the sample and collect the emitted luminescence.

### 3.2.2. Measurement Protocol

- The crystalline  $\text{Sb}_2\text{S}_3$  sample is mounted in a cryostat to enable temperature-dependent measurements.
- The laser beam is focused onto the sample surface.
- The emitted photoluminescence is collected and directed into the monochromator.
- The detector records the PL intensity as a function of wavelength (or energy). The peak position of the near-band-edge emission provides an estimate of the band gap energy.<sup>[7]</sup>

## Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT are powerful tools for investigating the electronic band structure of materials.

### 4.1. Computational Workflow

- Crystal Structure Definition: The calculation starts with the experimental crystal structure of orthorhombic  $\text{Sb}_2\text{S}_3$  (space group Pnma).<sup>[8]</sup>
- Software and Pseudopotentials: A DFT software package such as VASP, Quantum ESPRESSO, or SIESTA is used. Pseudopotentials are employed to describe the interaction between the core and valence electrons.

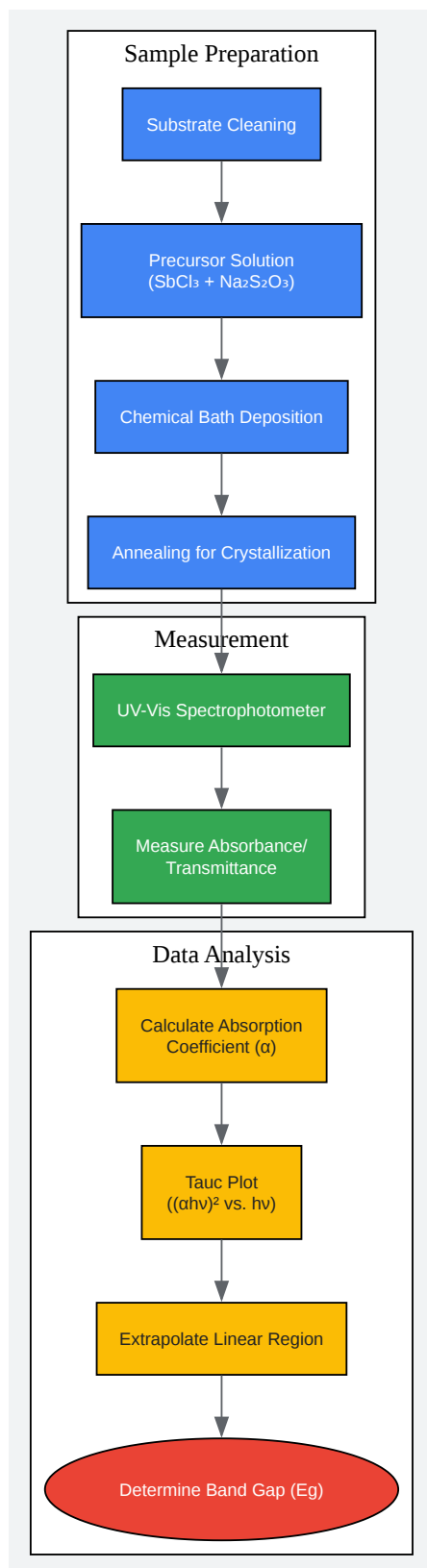
- **Exchange-Correlation Functional:** The choice of the exchange-correlation functional is crucial for accurately predicting the band gap. Common functionals used for  $\text{Sb}_2\text{S}_3$  include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) formulation, and more advanced hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) which often provide more accurate band gap values.[\[4\]](#)[\[8\]](#)[\[15\]](#)
- **Calculation Parameters:**
  - **Plane-wave cutoff energy:** A sufficiently high cutoff energy is chosen to ensure convergence of the total energy.
  - **k-point mesh:** A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh must be converged.
- **Geometry Optimization:** The atomic positions and lattice parameters are relaxed until the forces on the atoms are below a certain threshold.
- **Band Structure Calculation:** The electronic band structure is calculated along high-symmetry directions in the first Brillouin zone. The band gap is determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

## Factors Influencing the Band Gap

The electronic band gap of crystalline  $\text{Sb}_2\text{S}_3$  is sensitive to several factors:

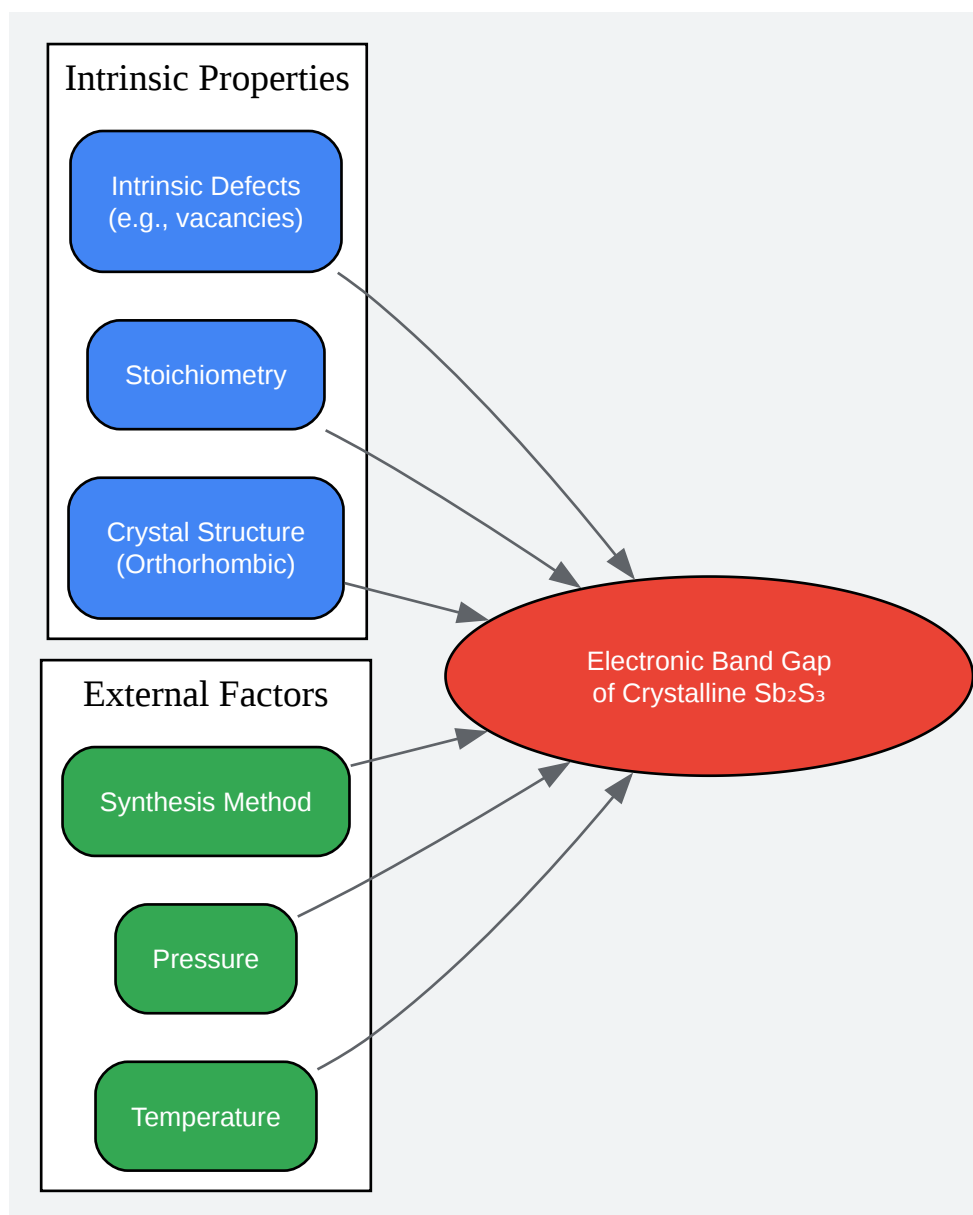
- **Crystallinity and Grain Size:** Amorphous  $\text{Sb}_2\text{S}_3$  has a wider band gap than its crystalline counterpart. The band gap of crystalline films can also be influenced by the grain size.[\[16\]](#)
- **Temperature:** The band gap of semiconductors generally decreases with increasing temperature.
- **Pressure:** Applying external pressure can significantly reduce the band gap of  $\text{Sb}_2\text{S}_3$ .[\[16\]](#)
- **Stoichiometry and Defects:** Deviations from the ideal Sb:S stoichiometry and the presence of intrinsic defects can introduce energy levels within the band gap, affecting its apparent value.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the band gap of  $\text{Sb}_2\text{S}_3$  thin films using UV-Vis spectroscopy.



[Click to download full resolution via product page](#)

Caption: Factors influencing the electronic band gap of crystalline  $\text{Sb}_2\text{S}_3$ .

## Conclusion

The electronic band gap of crystalline  $\text{Sb}_2\text{S}_3$  is a fundamental property that dictates its suitability for various technological applications. This guide has provided a detailed summary of



the reported experimental and theoretical band gap values, along with comprehensive protocols for their determination. A thorough understanding of the methodologies and the factors influencing the band gap is essential for the rational design and optimization of  $\text{Sb}_2\text{S}_3$ -based materials and devices. The presented data and workflows serve as a valuable resource for researchers and scientists in the field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. deepzone4.ttu.ee [deepzone4.ttu.ee]
- 15. researchgate.net [researchgate.net]
- 16. Structure and optical properties of chemically deposited  $\text{Sb}_2\text{S}_3$  thin films | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [The Electronic Band Gap of Crystalline  $\text{Sb}_2\text{S}_3$ : An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7820761#electronic-band-gap-of-crystalline-sb2s3\]](https://www.benchchem.com/product/b7820761#electronic-band-gap-of-crystalline-sb2s3)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)